molecular formula C19H12OS B11621440 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one

10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one

Cat. No.: B11621440
M. Wt: 288.4 g/mol
InChI Key: NQHROCIDPFOLFJ-UHFFFAOYSA-N
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Description

10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one is an organic compound that features a unique structure combining an anthracene core with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one typically involves the condensation of anthracene-9-carbaldehyde with thiophene-2-carbaldehyde. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Hydrogenated anthracene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one in its applications is largely dependent on its electronic structure. The conjugated system of the anthracene and thiophene rings allows for efficient charge transfer, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carbaldehyde: A precursor in the synthesis of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one.

    Thiophene-2-carbaldehyde: Another precursor used in the synthesis.

    Anthraquinone: A related compound formed through the oxidation of anthracene derivatives.

Uniqueness

This compound is unique due to its combination of an anthracene core with a thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics and materials science, where such properties are essential for the development of advanced devices.

Properties

Molecular Formula

C19H12OS

Molecular Weight

288.4 g/mol

IUPAC Name

10-(thiophen-2-ylmethylidene)anthracen-9-one

InChI

InChI=1S/C19H12OS/c20-19-16-9-3-1-7-14(16)18(12-13-6-5-11-21-13)15-8-2-4-10-17(15)19/h1-12H

InChI Key

NQHROCIDPFOLFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=CC=CC=C4C2=O

Origin of Product

United States

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